Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride
Description
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring. The compound is characterized by:
- A tert-butyl carbamate group at the 1-position, providing steric bulk and stability.
- A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications.
The molecular formula is C₁₁H₂₁N₂O₃·HCl (calculated molecular weight: ~266.72 g/mol).
Properties
CAS No. |
2866322-35-0 |
|---|---|
Molecular Formula |
C11H23ClN2O3 |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13;/h9,12,14H,4-8H2,1-3H3;1H |
InChI Key |
ORQMIPCJJZYMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(NCC1)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the synthesis by providing better control over reaction conditions such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield the parent diazepane without the hydroxymethyl group.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the diazepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Critical Analysis of Substituent Effects
- Positional Influence: Substituents at the 4-position (e.g., chloronicotinoyl) vs. 5-position (e.g., hydroxymethyl) alter conformational flexibility and steric interactions. For example, the 5-hydroxymethyl group may stabilize equatorial ring conformations, affecting target binding.
- Salt Form : Hydrochloride salts (target, ) improve bioavailability compared to free bases or hydrobromides (e.g., MM0381.17 in ) .
Biological Activity
Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₂₃ClN₂O₃
- Molecular Weight : 266.76 g/mol
- CAS Number : 2639409-97-3
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Diazepane Ring : This is achieved through cyclization reactions involving appropriate precursors such as diamines and dihalides.
- Introduction of the Hydroxymethyl Group : Hydroxymethylation is performed using formaldehyde or similar reagents.
- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions.
The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity and receptor binding, which can lead to several pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- A study published in Pharmaceutical Biology reported that derivatives of diazepanes possess significant anticancer activity, with specific mention of compounds similar to Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate showing cytotoxic effects on various cancer cell lines .
- Another research article focused on the antioxidant properties of diazepane derivatives, indicating that compounds with similar structures exhibited notable free radical scavenging abilities .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate | Antimicrobial, Anticancer | Potential for drug development |
| Tert-butyl 6-(hydroxymethyl)-1,4-diazepane-1-carboxylate | Limited studies available | Similar structural features |
| Other Diazepane Derivatives | Varies widely | Different substitutions affect activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
